molecular formula C7H6N2O6 B3052402 2-Methoxy-4,6-dinitrophenol CAS No. 4097-63-6

2-Methoxy-4,6-dinitrophenol

Cat. No.: B3052402
CAS No.: 4097-63-6
M. Wt: 214.13 g/mol
InChI Key: ASODNZCPFZQUKR-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dinitrophenol is an organic compound with the molecular formula C7H6N2O6. It is a derivative of phenol, characterized by the presence of two nitro groups and a methoxy group attached to the benzene ring. This compound is known for its vibrant yellow color and is used in various scientific and industrial applications.

Scientific Research Applications

2-Methoxy-4,6-dinitrophenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties and its role in biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Phenol, 2,4-dinitro-6-methoxy-, like other phenols, should be handled with care. It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is also toxic if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-4,6-dinitrophenol can be synthesized through nitration of 2-methoxyphenol (guaiacol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The nitration process is carefully monitored, and the reaction conditions are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4,6-dinitrophenol undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-4,6-dinitrophenol is unique due to its specific combination of methoxy and nitro groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-methoxy-4,6-dinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASODNZCPFZQUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193974
Record name Phenol, 2,4-dinitro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4097-63-6
Record name 4,6-Dinitroguaiacol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4097-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,4-dinitro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dinitro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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